

# Fitusiran Prophylaxis: A Comparative Analysis of Long-Term Safety and Efficacy in Hemophilia

Author: BenchChem Technical Support Team. Date: December 2025

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A deep dive into the long-term prophylactic treatment landscape for hemophilia reveals a shifting paradigm, with novel non-factor therapies challenging the established standard of care. This guide provides a comprehensive comparison of **Fitusiran**, an investigational small interfering RNA (siRNA) therapeutic, with current alternatives, focusing on long-term safety and efficacy data from pivotal clinical trials. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological and experimental pathways.

**Fitusiran**, a subcutaneously administered therapy, offers a novel mechanism of action by targeting antithrombin (AT), a key inhibitor of the coagulation cascade.[1] By reducing AT levels, **Fitusiran** aims to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors.[1] This approach contrasts with traditional factor replacement therapies and other non-factor agents that directly replace or mimic the function of missing clotting factors or target other points in the coagulation pathway.

## **Comparative Efficacy of Prophylactic Treatments**

The long-term efficacy of **Fitusiran** has been primarily evaluated in the comprehensive ATLAS clinical trial program. Data from these trials demonstrate a significant reduction in annualized bleeding rates (ABR) and a substantial proportion of patients achieving zero bleeds. A comparative summary of efficacy data from pivotal trials of **Fitusiran** and its alternatives is presented below.



Treatment	Trial(s)	Patient Population	Median Annualized Bleeding Rate (ABR)	Zero Bleeds
Fitusiran	ATLAS-A/B[2]	Hemophilia A/B without inhibitors	0.0	51%
ATLAS-INH[3][4]	Hemophilia A/B with inhibitors	0.0	65.8%	
ATLAS-PPX[5]	Hemophilia A/B with/without inhibitors (switched from prior prophylaxis)	0.0	63.1%	
Emicizumab	HAVEN 1[6]	Hemophilia A with inhibitors	2.9	Not Reported
HAVEN 3[3][7]	Hemophilia A without inhibitors	1.3 - 1.5	Not Reported	
HAVEN 4[3][7]	Hemophilia A without inhibitors	2.4	Not Reported	
Concizumab	EXPLORER7	Hemophilia A/B with inhibitors	1.7 (vs. 11.8 for no prophylaxis)	Not Reported
Marstacimab	BASIS[8][9]	Hemophilia A/B without inhibitors	3.2 (from 38.0 on-demand) / 5.1 (from 7.9 prior prophylaxis)	Not Reported
rFVIIIFc	A-LONG / ASPIRE[10]	Hemophilia A	0.66 (individualized prophylaxis)	Not Reported
rFIXFc	B-LONG / B- YOND[1]	Hemophilia B	2.3 - 2.7	Not Reported



**Long-Term Safety Profile Comparison** 

The long-term safety of these prophylactic treatments is a critical consideration for their clinical application. The following table summarizes key safety findings from their respective pivotal trials.



Treatment	Trial(s)	Common Adverse Events	Serious Adverse Events of Interest
Fitusiran	ATLAS Program[3][4] [10]	Increased alanine aminotransferase, upper respiratory tract infections, injection site reactions.	Thromboembolic events (some leading to protocol amendments and dose adjustments), cholelithiasis.[5][11]
Emicizumab	HAVEN Program[7] [12]	Injection site reactions, nasopharyngitis, headache.	Thrombotic microangiopathy and thrombotic events (primarily associated with concomitant aPCC use).[13]
Concizumab	EXPLORER Program[14]	Mild adverse events, transient anti-drug antibodies with no observed clinical effect in most cases.	Non-fatal thromboembolic events leading to a temporary treatment pause and protocol amendments.[15]
Marstacimab	BASIS Program[8][16]	Injection site reactions, injection site hematoma, hemarthrosis.	No treatment-related serious adverse events or thrombotic events reported in the non-inhibitor cohort.  [17]
rFVIIIFc	A-LONG / ASPIRE[10]	Consistent with those expected in the general hemophilia A population.	No inhibitor development reported in the extension study.
rFIXFc	B-LONG / B-YOND[1]	Consistent with those expected in the general hemophilia B population.	No inhibitor development reported in the extension study.



## **Experimental Protocols of Pivotal Trials**

A detailed understanding of the methodologies employed in the pivotal clinical trials is essential for a critical appraisal of the evidence.

### Fitusiran: ATLAS Program

The ATLAS program consists of several Phase 3, open-label, randomized controlled trials.[12]

- ATLAS-A/B (NCT03417245): This trial enrolled males (≥12 years) with severe hemophilia A or B without inhibitors who were previously on on-demand treatment.[2] Participants were randomized 2:1 to receive either once-monthly subcutaneous Fitusiran prophylaxis (80 mg) or continue with their on-demand clotting factor concentrates.[2][12] The primary endpoint was the annualized bleeding rate.[2]
- ATLAS-INH (NCT03417102): This study enrolled males (≥12 years) with severe hemophilia A or B with inhibitors to factor VIII or IX.[4] Patients were randomized 2:1 to receive oncemonthly subcutaneous Fitusiran prophylaxis (80 mg) or on-demand bypassing agents (BPA).[3][4] The primary endpoint was the annualized bleeding rate.[4]
- ATLAS-PPX (NCT03549871): This trial evaluated the efficacy and safety of Fitusiran in males (≥12 years) with hemophilia A or B, with or without inhibitors, who were switching from prior prophylactic treatment with bypassing agents or clotting factor concentrates.[15]
- ATLAS-OLE (NCT03754790): This is a long-term open-label extension study for participants from the other ATLAS trials to assess the long-term safety and efficacy of Fitusiran.[11][17]
   An amended protocol with an antithrombin-based dose regimen (targeting AT activity levels of 15% to 35%) was implemented to mitigate the risk of thrombosis.[11]

### **Emicizumab: HAVEN Program**

The HAVEN program includes several multicenter, open-label, Phase 3 studies.

HAVEN 1 (NCT02622321): This trial randomized participants (≥12 years) with hemophilia A
with inhibitors who were on episodic BPA treatment to receive either weekly subcutaneous
Emicizumab prophylaxis or no prophylaxis.[6] A separate cohort included participants who
were on prophylactic BPA treatment. The primary endpoint was the treated bleed rate.[6]



- HAVEN 3 (NCT02847637): This study enrolled participants with hemophilia A without inhibitors. It included a comparison of two Emicizumab dosing regimens (weekly and biweekly) against no prophylaxis.
- HAVEN 4 (NCT03020160): This trial evaluated a once-every-four-weeks subcutaneous Emicizumab dosing regimen in participants with hemophilia A with or without inhibitors.

### **Concizumab: EXPLORER Program**

The EXPLORER program consists of Phase 2 and 3 trials evaluating the efficacy and safety of Concizumab.

EXPLORER7 (NCT04083781): This was a Phase 3 trial assessing the safety and efficacy of Concizumab in patients with hemophilia A or B with inhibitors.[15] Patients were randomized to receive either no prophylaxis or Concizumab prophylaxis.[15] The trial was temporarily paused due to non-fatal thromboembolic events, leading to a risk-mitigation strategy with a loading dose followed by a daily dose that could be adjusted based on plasma concentration.
 [2]

### **Marstacimab: BASIS Trial**

BASIS (NCT03938792): This was a Phase 3, open-label, multicenter trial in males (12 to <75 years) with severe hemophilia A or moderately severe to severe hemophilia B without inhibitors.[9] The trial had a 6-month observational phase where participants received their usual on-demand or routine prophylaxis therapy, followed by a 12-month active treatment phase with once-weekly subcutaneous Marstacimab (300 mg loading dose followed by 150 mg weekly).[9][11]</li>

# Visualizing Mechanisms and Workflows Fitusiran Mechanism of Action

**Fitusiran** is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) for antithrombin (AT) in hepatocytes. This leads to the degradation of AT mRNA, resulting in reduced synthesis of AT protein. Lower levels of AT, a natural anticoagulant, lead to increased thrombin generation, thereby promoting hemostasis.





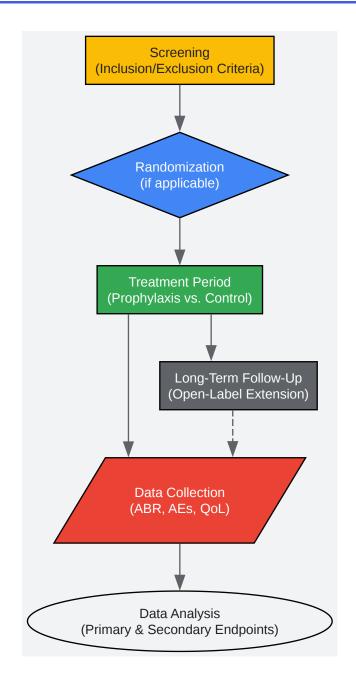
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Caption: **Fitusiran**'s siRNA mechanism leading to reduced antithrombin and enhanced hemostasis.

## **Typical Prophylaxis Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for the pivotal clinical trials discussed, from patient screening to long-term follow-up.





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Caption: A generalized workflow for a typical hemophilia prophylaxis clinical trial.

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- To cite this document: BenchChem. [Fitusiran Prophylaxis: A Comparative Analysis of Long-Term Safety and Efficacy in Hemophilia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615368#assessing-the-long-term-safety-andefficacy-of-fitusiran-prophylaxis]



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